
Diphényl-1-pyrènylphosphine
Vue d'ensemble
Description
Diphenyl-1-pyrenylphosphine (DPP) is an organophosphorus compound used as a ligand in coordination complexes. It is a white, crystalline solid that is soluble in organic solvents such as ether, benzene, and chloroform. DPP is a relatively new ligand that has been used in a number of laboratory experiments and research studies. Its unique properties make it an attractive choice for a wide range of applications.
Applications De Recherche Scientifique
Variation du Signal Optique Non Linéaire
Le DPPP présente une transition AIE/ACQ photo-déclenchée unique avec une variation remarquable du signal optique non linéaire du troisième ordre . Ceci est prouvé pour provenir de l'oxydation photo-induite d'un atome de phosphore . Cette propriété rend le DPPP utile dans le domaine du traitement et de la communication des signaux optiques.
Mesure de la Capacité Antioxydante
Le DPPP a été utilisé dans l'évaluation rapide de l'oxydation des lipides plasmatiques induite par l'oxygène singulet et son inhibition par les antioxydants . Cette méthode peut être utilisée pour surveiller l'oxydation des lipides et aussi pour le criblage rapide de la capacité des antioxydants alimentaires et des produits naturels à inhiber l'oxydation des lipides dans un système biologiquement pertinent .
Détection d'Hydroperoxydes Lipidique
Le DPPP réagit de manière stoechiométrique avec les hydroperoxydes lipidiques pour produire la molécule fluorescente oxyde de diphényl-1-pyrènylphosphine (DPPP-O) . Cette propriété permet au DPPP d'être utilisé comme une sonde pour la détection des hydroperoxydes lipidiques dans les systèmes biologiques .
4. Détection des Lipoprotéines de Basse Densité et de l'Oxydation Cellulaire Le DPPP a également été utilisé comme une sonde fluorescente pour la détection des lipoprotéines de basse densité et de l'oxydation cellulaire . Cette application est particulièrement utile dans le domaine de la recherche biomédicale, où la compréhension du rôle de l'oxydation dans les processus de la maladie est essentielle .
Science des Matériaux et Ingénierie
Le DPPP est également utilisé dans le domaine de la science des matériaux et de l'ingénierie . Cependant, les applications spécifiques dans ce domaine ne sont pas détaillées dans les résultats de la recherche.
6. Surveillance de la Peroxydation Lipidique dans les Membranes Cellulaires Le DPPP a été utilisé comme une sonde fluorescente pour surveiller la peroxydation lipidique dans les membranes cellulaires<a aria-label="5: 6. Surveillance de la Peroxydation Lipidique dans les Membranes Cellulaires" data-citationid="35b4d2a7-
Mécanisme D'action
Target of Action
Diphenyl-1-pyrenylphosphine (DPPP) is a fluoregenic peroxide reactive probe . It primarily targets hydroperoxides . Hydroperoxides are reactive oxygen species that play a crucial role in various biological processes, including cell signaling and inflammation .
Mode of Action
DPPP reacts stoichiometrically with hydroperoxides to yield the fluorescent molecule diphenyl-1-pyrenylphosphine oxide (DPPP-O) . This reaction is photo-triggered, meaning it is initiated by light . The interaction results in a unique aggregation-induced emission (AIE)/aggregation-caused quenching (ACQ) transition . This transition is accompanied by a remarkable third-order nonlinear optical signal change , which originates from the photo-induced oxidation of a phosphorus atom .
Biochemical Pathways
The biochemical pathways affected by DPPP are those involving lipid peroxidation . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage . DPPP has been used as a fluorescent probe for the detection of lipid peroxidation in living cells .
Pharmacokinetics
It’s known that dppp can be integrated into u937 cells , suggesting it has the ability to penetrate cell membranes
Result of Action
The result of DPPP’s action is the generation of a fluorescent signal . This signal change is significant and can be monitored using specific excitation and emission wavelengths . The fluorescence of DPPP-O can be monitored using excitation and emission wavelengths of 351 nm and 380 nm, respectively . This allows for the detection and quantification of hydroperoxides in the target cells .
Action Environment
The action of DPPP is influenced by environmental factors such as light and the presence of hydroperoxides . The photo-triggered reaction of DPPP requires light, and the intensity of the resulting fluorescent signal may be influenced by the intensity of the light source . Additionally, the presence and concentration of hydroperoxides in the environment will directly affect the extent of DPPP’s reaction .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Diphenyl-1-pyrenylphosphine exhibits a unique photo-triggered AIE/ACQ transition with a remarkable third-order nonlinear optical signal change . This change is proved to originate from the photo-induced oxidation of a phosphorus atom
Cellular Effects
It has been integrated into U937 cells, a human leukemic monocyte lymphoma cell line . The compound’s unique properties, such as its photo-triggered AIE/ACQ transition, could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diphenyl-1-pyrenylphosphine involves a photo-triggered AIE/ACQ transition, which is a result of the photo-induced oxidation of a phosphorus atom . This results in a remarkable third-order nonlinear optical signal change
Temporal Effects in Laboratory Settings
In laboratory settings, Diphenyl-1-pyrenylphosphine has been shown to exhibit a unique photo-triggered AIE/ACQ transition . The fluorescent product of Diphenyl-1-pyrenylphosphine, DPPP oxide, was found to be quite stable in the membrane of living cells for at least 2 days .
Metabolic Pathways
Its unique photo-triggered AIE/ACQ transition, resulting from the photo-induced oxidation of a phosphorus atom, suggests that it may interact with certain enzymes or cofactors .
Subcellular Localization
It has been integrated into U937 cells , suggesting that it can penetrate cell membranes
Propriétés
IUPAC Name |
diphenyl(pyren-1-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYGKYCYNVHCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149186 | |
| Record name | Diphenyl-1-pyrenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110231-30-6 | |
| Record name | Diphenyl-1-pyrenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl-1-pyrenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl-1-pyrenylphosphine (This product is only available for selling domestically in Japan) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
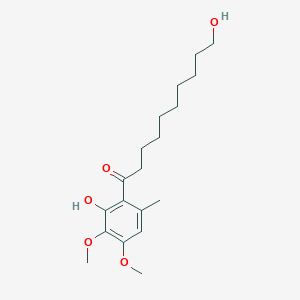


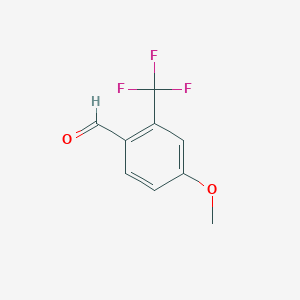
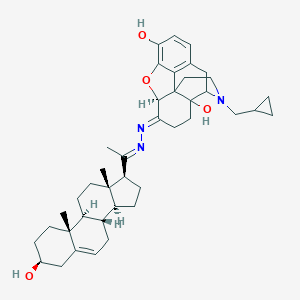
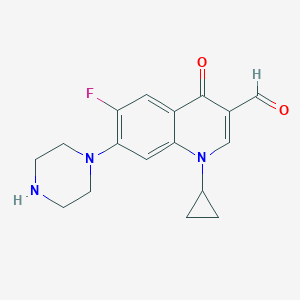
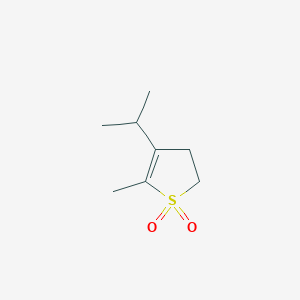






![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
